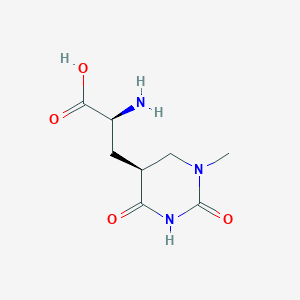
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid is a chiral amino acid derivative This compound is of significant interest due to its unique structure, which includes both an amino group and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine as the nucleophile.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Cyclization: Utilizing industrial reactors to carry out the cyclization reaction efficiently.
Automated Resolution: Employing automated systems for chiral resolution to ensure high yield and purity.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Biochemistry: Used in the study of enzyme-substrate interactions due to its unique structure.
Industrial Applications: Employed in the synthesis of complex organic molecules and as a precursor in the production of various chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)butanoic acid: Similar structure but with an additional carbon in the side chain.
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)pentanoic acid: Another similar compound with a longer side chain.
Uniqueness
The uniqueness of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid lies in its specific stereochemistry and the presence of both an amino group and a pyrimidine ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3O4 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(5S)-1-methyl-2,4-dioxo-1,3-diazinan-5-yl]propanoic acid |
InChI |
InChI=1S/C8H13N3O4/c1-11-3-4(2-5(9)7(13)14)6(12)10-8(11)15/h4-5H,2-3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-,5-/m0/s1 |
Clé InChI |
KYQJAXQLSVYZBQ-WHFBIAKZSA-N |
SMILES isomérique |
CN1C[C@@H](C(=O)NC1=O)C[C@@H](C(=O)O)N |
SMILES canonique |
CN1CC(C(=O)NC1=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
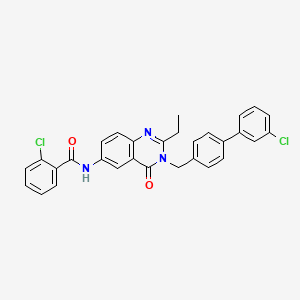
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
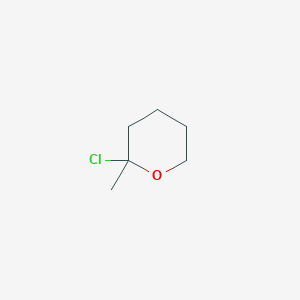
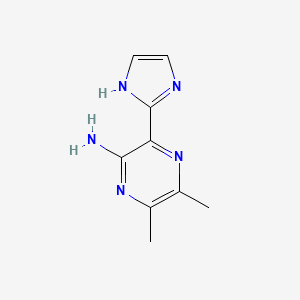
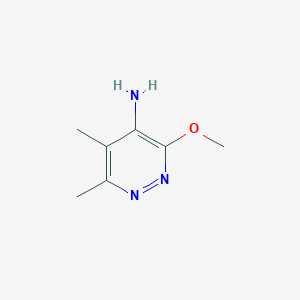
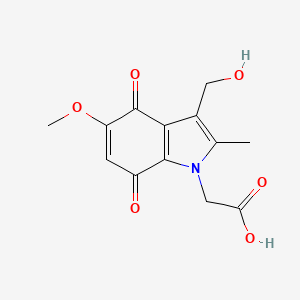
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
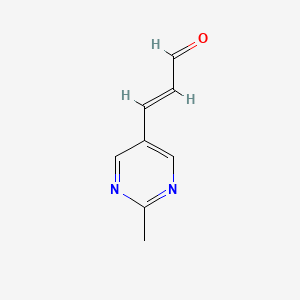
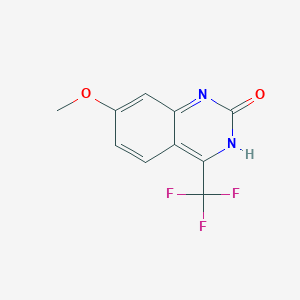
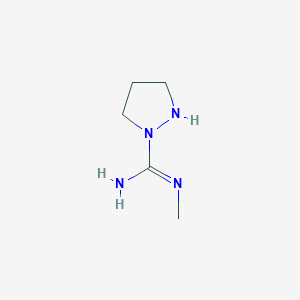
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

